molecular formula C20H18N2O3S B2591689 N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-phenylpropanamide CAS No. 888410-64-8

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-phenylpropanamide

Cat. No.: B2591689
CAS No.: 888410-64-8
M. Wt: 366.44
InChI Key: YCYWOCYVRHSSPN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a 1,4-benzodioxin ring, which is a type of aromatic ether. It also has a thiazole ring, which is a type of heterocyclic compound containing sulfur and nitrogen. The presence of an amide group suggests that it could be a derivative of a carboxylic acid .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined through spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the aromatic rings and the amide group. The benzodioxin ring might undergo electrophilic aromatic substitution reactions, while the amide group could participate in nucleophilic acyl substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like the amide could influence its solubility in different solvents .

Scientific Research Applications

Fascinating Variability in Chemistry and Properties

Compounds related to the structure of interest demonstrate fascinating variability in chemistry and properties, particularly in the context of coordination chemistry. Such compounds have been explored for their spectroscopic properties, structures, magnetic properties, and biological activities. These insights suggest potential research avenues for N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-phenylpropanamide in exploring its complexation behavior and potential biological activities (Boča, Jameson, & Linert, 2011).

Pharmacological Activities of Benzothiazole Derivatives

Benzothiazole and its derivatives, which share structural motifs with the compound of interest, have been extensively reviewed for their pharmacological activities. These activities span a wide range, including antimicrobial, analgesic, anti-inflammatory, and antitumor effects. The structural flexibility of benzothiazole allows for significant biological activity modulation, suggesting that modifications to the this compound structure could unlock novel therapeutic potentials (Sumit, Kumar, & Mishra, 2020).

Degradation and Environmental Impact

Understanding the degradation behavior and environmental impact of similar compounds is crucial for assessing the ecological footprint and safety profile of new chemical entities. Advanced oxidation processes (AOPs) have been used to treat compounds like acetaminophen, leading to various degradation by-products. This research avenue highlights the importance of investigating the environmental stability and degradation pathways of this compound, to ensure its safe and sustainable use (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Safety and Hazards

The safety and hazards associated with this compound would likely depend on its specific biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications of this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further developed and optimized through medicinal chemistry approaches .

Mechanism of Action

Target of Action

The primary targets of the compound N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-phenylpropanamide are cholinesterase and lipoxygenase enzymes . These enzymes play a crucial role in the nervous system and inflammatory responses, respectively.

Mode of Action

This compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal function of these enzymes, leading to changes in the biochemical processes they are involved in.

Biochemical Pathways

The inhibition of cholinesterase and lipoxygenase enzymes by this compound affects several biochemical pathways. In the nervous system, the inhibition of cholinesterase disrupts the breakdown of acetylcholine, a neurotransmitter, leading to an increase in its concentration . In the case of lipoxygenase, its inhibition can disrupt the synthesis of leukotrienes, which are involved in inflammatory responses .

Pharmacokinetics

Similar compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of the compound, affecting its efficacy and duration of action.

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in the nervous system and inflammatory responses. The increased concentration of acetylcholine due to cholinesterase inhibition can lead to enhanced nerve signal transmission . The disruption of leukotriene synthesis due to lipoxygenase inhibition can lead to a decrease in inflammation .

Properties

IUPAC Name

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c23-19(9-6-14-4-2-1-3-5-14)22-20-21-16(13-26-20)15-7-8-17-18(12-15)25-11-10-24-17/h1-5,7-8,12-13H,6,9-11H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYWOCYVRHSSPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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